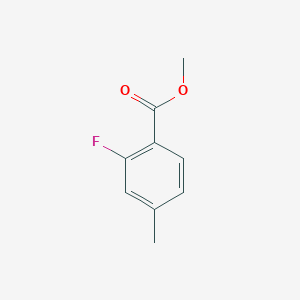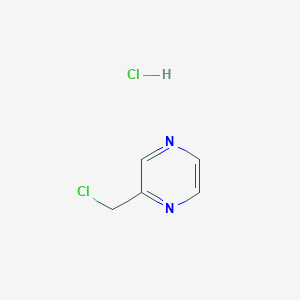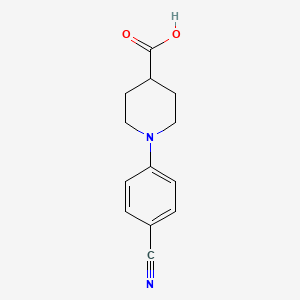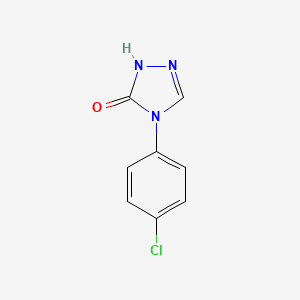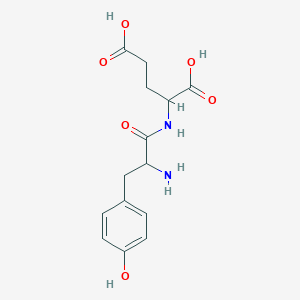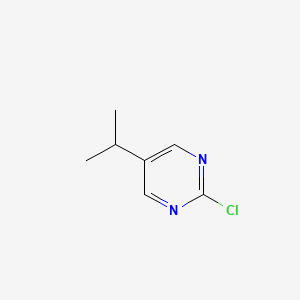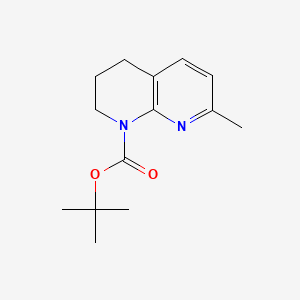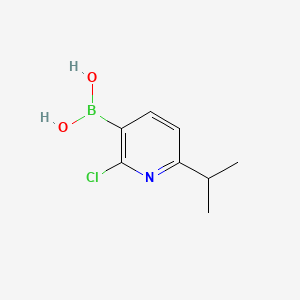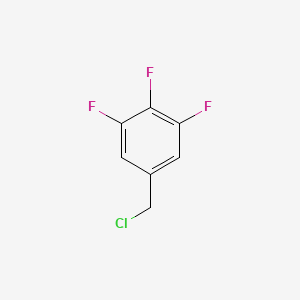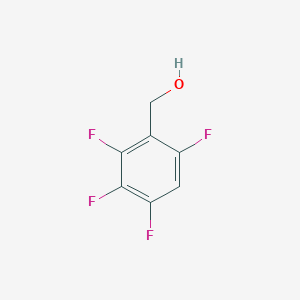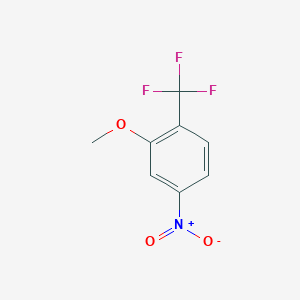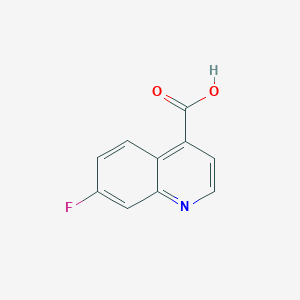
7-Fluoroquinoline-4-carboxylic acid
Vue d'ensemble
Description
- 7-Fluoroquinoline-4-carboxylic acid is a quinolone derivative with a fluorine atom at position 7 on the aromatic ring and a carboxyl group at position 4. It is also known as 7-fluoro-4-quinolinecarboxylic acid.
Synthesis Analysis
- The synthesis of 7-Fluoroquinoline-4-carboxylic acid involves several steps, including the introduction of the fluorine substituent and carboxylic acid group. Detailed synthetic pathways and reaction conditions can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula of 7-Fluoroquinoline-4-carboxylic acid is C10H6FNO2, with a molecular weight of 191.16 g/mol.
- The IUPAC name is 7-fluoro-4-quinolinecarboxylic acid.
- The InChI code is 1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14).
- The compound exists as a white to yellow solid.
Chemical Reactions Analysis
- 7-Fluoroquinoline-4-carboxylic acid is a quinolone derivative, and its chemical reactions involve interactions with other molecules, such as nucleophiles or bases. Specific reactions would depend on the reaction conditions and reagents used.
Physical And Chemical Properties Analysis
- Melting point and boiling point data are available for homologous carboxylic acids with varying carbon chain lengths. The boiling points increase with size, but the melting points do not follow a regular pattern.
- The presence of a cis-double bond significantly lowers the melting point of a compound.
- Solubility and lipophilicity properties are also relevant for drug development.
Applications De Recherche Scientifique
Antimycobacterial Activities
7-Fluoroquinoline-4-carboxylic acid derivatives have been studied for their antimycobacterial activities. Compounds like 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds also demonstrate the ability to inhibit the supercoiling activity of DNA gyrase, a crucial enzyme in bacterial replication (Senthilkumar et al., 2009).
Synthesis of Novel Immunosuppressants
Research into 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H-benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid, an immunosuppressant, involves the use of 7-fluoroquinoline-4-carboxylic acid derivatives. These studies have led to new synthetic routes for developing novel immunosuppressants (Chujo et al., 2001).
Functionalization in Chemical Synthesis
7-Fluoroquinoline-4-carboxylic acid derivatives are used in chemical synthesis, particularly in the functionalization of quinoline compounds. For instance, 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids or 2-bromo-3-fluoroquinoline-4-carboxylic acids, showcasing their versatility in organic synthesis (Ondi et al., 2005).
Photophysical Properties
The photophysical properties of norfloxacin and its derivatives, which include 7-fluoroquinoline-4-carboxylic acid analogs, have been studied. These properties are crucial for understanding the behavior of fluoroquinolone drugs under different conditions (Cuquerella et al., 2006).
Synthesis of Antibacterial and Anticancer Agents
7-Fluoroquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their potential as antibacterial and anticancer agents. These compounds show promise in inhibiting the growth of bacteria and cancer cells, demonstrating their dual therapeutic potential (Al-Trawneh et al., 2010).
Safety And Hazards
- 7-Fluoroquinoline-4-carboxylic acid is considered hazardous. Precautions include avoiding contact with skin and eyes, using suitable protective clothing, and handling in a well-ventilated place.
Orientations Futures
- Research on 7-Fluoroquinoline-4-carboxylic acid could explore its potential applications, optimization of synthesis methods, and investigation of its biological activity.
Propriétés
IUPAC Name |
7-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLJMJLJXBUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594216 | |
| Record name | 7-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-4-carboxylic acid | |
CAS RN |
31009-03-7 | |
| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




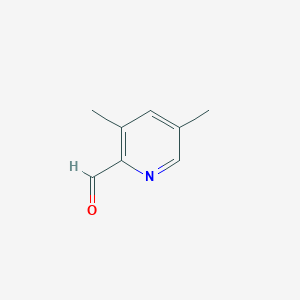
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
